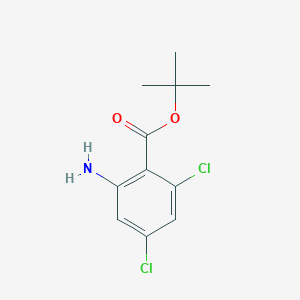
2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is an organic compound composed of a benzene ring substituted with hydroxyl, methyl, and phenoxy-pyrazole groups. This unique structure lends itself to various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. One common approach involves the following steps:
Formation of 4-propylphenol: : 4-bromopropylbenzene is reacted with sodium hydroxide under reflux conditions to produce 4-propylphenol.
Synthesis of 4-(4-propylphenoxy)-1H-pyrazole: : 4-propylphenol undergoes nucleophilic substitution with 3-chloropyrazole in the presence of a base like potassium carbonate.
Formation of the benzene-1,3-diol derivative: : The 4-(4-propylphenoxy)-1H-pyrazole is further reacted with 2-methyl-1,3-dihydroxybenzene using Friedel-Crafts alkylation.
Industrial Production Methods
For large-scale production, optimizations such as solvent selection, catalyst improvements, and reaction condition fine-tuning are crucial. Continuous flow processes and automated reactors are often employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically using reagents like hydrogen peroxide, to form quinones.
Reduction: : Reduction can be achieved using metal hydrides, leading to the saturation of the pyrazole ring.
Substitution: : Electrophilic and nucleophilic substitutions are common, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Halogens, alkylating agents
Major Products
Oxidation: : Corresponding quinones
Reduction: : Saturated pyrazole derivatives
Substitution: : Functionalized benzene and pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
This compound's diverse structure allows it to be used in several scientific research areas:
Chemistry: : As a precursor for synthesizing more complex molecules, particularly in organic synthesis.
Biology: : Its potential bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: : Research into its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of specialty chemicals and materials.
Wirkmechanismus
The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. For instance, the hydroxyl groups can form hydrogen bonds with enzyme active sites, inhibiting their function. The pyrazole ring can interact with receptor proteins, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol stands out due to its unique combination of hydroxyl, methyl, and phenoxy-pyrazole groups, which confer distinct chemical and biological properties.
Similar Compounds
4-hydroxybenzene-1,3-diol: : Lacks the pyrazole and phenoxy groups, leading to different reactivity and bioactivity.
2-methyl-4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: : Chlorine substitution leads to different electronic properties and reactivity.
4-(4-propylphenyl)-1H-pyrazole: : Lacks hydroxyl groups, affecting its hydrogen bonding potential and bioactivity.
Eigenschaften
CAS-Nummer |
394228-82-1 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.38 |
IUPAC-Name |
2-methyl-4-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H20N2O3/c1-3-4-13-5-7-14(8-6-13)24-17-11-20-21-18(17)15-9-10-16(22)12(2)19(15)23/h5-11,22-23H,3-4H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
JONLVTSQFBAJJO-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C(=C(C=C3)O)C)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2875070.png)
![tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B2875072.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)
![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)
![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2875082.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875085.png)
![4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875087.png)
![{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine](/img/structure/B2875088.png)


![5-Methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B2875091.png)
